molecular formula C8H6FNO4 B1446862 5-Fluoro-2-methoxy-4-nitrobenzaldehyde CAS No. 678969-88-5

5-Fluoro-2-methoxy-4-nitrobenzaldehyde

Cat. No.: B1446862
CAS No.: 678969-88-5
M. Wt: 199.14 g/mol
InChI Key: LGLPADRUFKEHBY-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxy-4-nitrobenzaldehyde: is an organic compound with the molecular formula C8H6FNO4. It is a substituted benzaldehyde, characterized by the presence of a fluorine atom, a methoxy group, and a nitro group on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methoxy-4-nitrobenzaldehyde typically involves the nitration of 5-Fluoro-2-methoxybenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Fluoro-2-methoxy-4-nitrobenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: 5-Fluoro-2-methoxy-4-nitrobenzoic acid.

    Reduction: 5-Fluoro-2-methoxy-4-aminobenzaldehyde.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Fluoro-2-methoxy-4-nitrobenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of fluorine and nitro substitutions on the biological activity of benzaldehyde derivatives. It may also be used in the development of fluorescent probes for imaging applications.

Medicine: The compound’s derivatives may have potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Research into its pharmacological properties is ongoing.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methoxy-4-nitrobenzaldehyde depends on its specific application. In chemical reactions, the presence of the fluorine atom and nitro group can influence the reactivity and selectivity of the compound. The methoxy group can act as an electron-donating group, affecting the compound’s overall electronic properties.

In biological systems, the compound may interact with specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific derivative or application.

Comparison with Similar Compounds

    5-Fluoro-2-methoxybenzaldehyde: Lacks the nitro group, leading to different reactivity and applications.

    5-Fluoro-2-nitrobenzaldehyde: Lacks the methoxy group, affecting its electronic properties and reactivity.

    2-Methoxy-4-nitrobenzaldehyde: Lacks the fluorine atom, resulting in different chemical behavior and applications.

Uniqueness: 5-Fluoro-2-methoxy-4-nitrobenzaldehyde is unique due to the combination of fluorine, methoxy, and nitro groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable in various chemical syntheses and research applications.

Properties

IUPAC Name

5-fluoro-2-methoxy-4-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c1-14-8-3-7(10(12)13)6(9)2-5(8)4-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLPADRUFKEHBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=O)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 0.524 g (3.80 mmole) of potassium carbonate, 0.5 mL of iodomethane and 8 mL of dimethylformamide was added, dropwise, a solution of 0.141 g (0.76 mmole) of 5-fluoro-2-hydroxy-4-nitro-benzaldehyde (IV.46b) in 1 mL of dimethylformamide. The resulting dark red solution was stirred at room temperature for 3 hours. The mixture was poured into 50 mL of water and extracted three times with 25 mL of ethyl acetate. The combined organic layers were washed three times with 25 mL of water, once with 25 mL of brine, dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to give 0.143 g of 5-fluoro-2-methoxy-4-nitro-benzaldehyde (IV.46c) as a yellow solid.
Quantity
0.524 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
5-fluoro-2-hydroxy-4-nitro-benzaldehyde
Quantity
0.141 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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